N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a biphenyl moiety, and a carboxamide group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The compound may bind to its targets, altering their function and leading to downstream effects.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it might influence the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Result of Action
The compound has been associated with cytotoxic effects towards lung carcinoma . This suggests that the compound may induce cell death in certain cancer cells, potentially making it useful in the treatment of lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-yl moiety. This can be achieved through the reaction of furfural with appropriate reagents to introduce the hydroxypropyl group. Subsequently, the biphenyl moiety is introduced through a coupling reaction, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and antioxidant properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research has indicated that this compound may have anti-inflammatory and anticancer properties. It could be explored as a candidate for drug development in the treatment of various diseases.
Industry: In the industrial sector, this compound can be used as a precursor for the production of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
N-(3-(furan-2-yl)-3-hydroxypropyl)-benzamide
N-(3-(furan-2-yl)-3-hydroxypropyl)-phenylacetamide
N-(3-(furan-2-yl)-3-hydroxypropyl)-benzothiazole
Uniqueness: N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide stands out due to its biphenyl structure, which provides enhanced stability and unique binding properties compared to its simpler analogs.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-18(19-7-4-14-24-19)12-13-21-20(23)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-11,14,18,22H,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAVNSHOSVIMIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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